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Compound of Interest

Compound Name: Lanatoside B

Cat. No.: B190427

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of Lanatoside B, a
cardiac glycoside, with a focus on its specificity for cancer cell lines. Due to the limited
availability of extensive research specifically on Lanatoside B, this guide incorporates data
from its close structural analog, Lanatoside C, to provide a broader context for its potential
mechanisms of action. The structural similarity between Lanatoside B and C, differing by a
single acetyl group on the digitoxose sugar moiety, suggests they may share similar biological
activities.

Cytotoxicity Profile of Lanatoside B and Related
Cardiac Glycosides

Lanatoside B has demonstrated cytotoxic effects against cancer cells. A direct comparison
with other cardiac glycosides, including Lanatoside C, in cholangiocarcinoma cell lines
revealed its potency.
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Compound Cell Line IC50 (pM)

) HUCCT-1 (intrahepatic
Lanatoside B ) ) 0.2034[1]
cholangiocarcinoma)

TFK-1 (extrahepatic

cholangiocarcinoma) 0-1220[1]
Lanatoside C HuUCCT-1 0.1720[1]
TFK-1 0.1034([1]
Digoxin HUCCT-1 0.1826[1]
TFK-1 0.1132[1]
Lanatoside A HUCCT-1 0.2217[1]
TFK-1 0.1320[1]
Gitoxin HuCCT-1 0.3214[1]
TFK-1 0.1521[1]

Table 1: Comparative IC50 values of Lanatoside B and other cardiac glycosides in
cholangiocarcinoma cell lines.

While the above data provides specific cytotoxicity for Lanatoside B, more extensive research
has been conducted on Lanatoside C across a wider range of cancer cell lines. These studies
indicate a degree of specificity for cancer cells over non-cancerous cell lines.
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Cancer Cell Normal Cell
Compound . IC50 . IC50
Line Line
Lanatoside C MCF-7 (Breast) 0.4 +£0.1 uM[2] L132 (Lung) >500 uM[2]
56.49 +5.3 )
A549 (Lung) WRL68 (Liver) >500 uM[2]
nM[2]
_ 0.238+0.16
HepG2 (Liver) PBMCs >100 uM[2]
HM[2]
HCT116
~0.5 uM[3] - -
(Colorectal)
HT-29
~0.5 uM[3] - -

(Colorectal)

~200-400 nM (at
PC-3 (Prostate) - -

48h)[4]
DU145 ~200-400 nM (at
(Prostate) 48h)[4]

Table 2: Cytotoxicity of Lanatoside C in various cancer cell lines compared to normal cell lines,
suggesting a therapeutic window.

Unraveling the Mechanism of Action: Insights from
Lanatoside C

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase
pump, which is crucial for maintaining cellular ion homeostasis.[2] This inhibition leads to a
cascade of downstream effects that contribute to their anti-cancer activity. While detailed
mechanistic studies on Lanatoside B are scarce, the extensive research on Lanatoside C
provides a strong foundation for understanding its potential modes of action.

Key Signhaling Pathways Modulated by Lanatoside C

Multiple studies have demonstrated that Lanatoside C can modulate several critical signaling
pathways that are often dysregulated in cancer:
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MAPK Pathway: Lanatoside C has been shown to suppress the MAPK signaling pathway,
which is involved in cell proliferation, differentiation, and survival.[2]

Wnt/-catenin Pathway: Inhibition of the Wnt/B-catenin pathway, a key regulator of cell fate
and proliferation, has been observed following Lanatoside C treatment.[2]

PIBK/AKT/mTOR Pathway: This crucial pathway for cell growth, proliferation, and survival is
also attenuated by Lanatoside C.[2]

JAK/STAT Pathway: Lanatoside C has been found to interfere with the JAK/STAT signaling
cascade, which plays a significant role in cytokine signaling and cell growth.[5]

TNF/IL-17 Signaling Pathway: In prostate cancer, Lanatoside C has been shown to modulate
the TNF/IL-17 signaling pathway, impacting the tumor microenvironment.[4]
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Potential Signaling Pathways Modulated by Lanatoside B (inferred from Lanatoside C data)

Lanatoside B
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Decreased Proliferation Increased Apoptosis G2/M Cell Cycle Arrest
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Experimental Workflow for MTT Assay

Seed cells in 96-well plate

:

Incubate overnight

:

Treat with Lanatoside B

:

Incubate for 24/48/72h

:

Add MTT solution

:

Incubate for 2-4h

:

Add solubilization solution

:

Measure absorbance

:

Analyze data (Calculate IC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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